molecular formula C18H13N3O4S2 B2389137 (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868148-00-9

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2389137
CAS No.: 868148-00-9
M. Wt: 399.44
InChI Key: VRXCBIGFTALWJV-YBEGLDIGSA-N
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Description

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The thioxothiazolidinone ring can be reduced to a thiazolidine ring.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine group from the nitro group or a thiazolidine ring from the thioxothiazolidinone ring.

    Substitution: Introduction of various functional groups in place of the nitro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioxothiazolidinone core can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-ethoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-methoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both nitro and thioxothiazolidinone groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-11(22)19-13-5-7-14(8-6-13)20-17(23)16(27-18(20)26)10-12-3-2-4-15(9-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCBIGFTALWJV-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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